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Compound of Interest

Compound Name:
5-(2-Methyl-4-nitrophenyl)furan-2-

carbaldehyde

Cat. No.: B1330900 Get Quote

The quest for novel therapeutic agents with enhanced efficacy and reduced toxicity is a

cornerstone of medicinal chemistry. Among the diverse heterocyclic scaffolds, furan-containing

compounds, particularly those bearing a nitro group, have garnered significant attention for

their broad spectrum of biological activities. This guide provides a comparative analysis of the

structure-activity relationships (SAR) of 5-(nitrophenyl)furan-2-carbaldehyde derivatives,

focusing on their antimicrobial and anticancer properties. By presenting quantitative data,

detailed experimental protocols, and visual representations of key concepts, this document

aims to serve as a valuable resource for researchers, scientists, and professionals in the field

of drug development.

The core structure, 5-(nitrophenyl)furan-2-carbaldehyde, serves as a versatile starting material

for the synthesis of a wide array of derivatives.[1] The inherent biological activity of the

nitrofuran moiety is often attributed to the enzymatic reduction of the nitro group within target

cells, leading to the formation of cytotoxic radicals.[2] Modifications at the carbaldehyde

position have been extensively explored to modulate the potency, selectivity, and

pharmacokinetic properties of these compounds.

Comparative Analysis of Biological Activity
The biological evaluation of various 5-(nitrophenyl)furan-2-carbaldehyde derivatives has

revealed critical insights into their structure-activity relationships. The following tables
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summarize the antimicrobial and anticancer activities of representative compounds from

different chemical classes.

Table 1: Antimicrobial Activity of 5-(Nitrophenyl)furan-2-carbaldehyde Derivatives

Compound
Class

Derivative
Target
Organism

MIC (µg/mL) Reference

Oxadiazoles

3-substituted 5-

(5-nitro-2-

furyl)-1,2,4-

oxadiazoles

ESKAPE

bacteria
Varies [3]

Chalcones

3-(5-(2-chloro-4-

nitrophenyl)furan

-2-yl)-1-(1-

(substituted

phenyl)-5-

methyl-1H-1,2,3-

triazol-4-yl)prop-

2-en-1-one

Gram-positive

and Gram-

negative bacteria

Not specified [4]

Isatin Hybrids

5-nitrofuran-

isatin molecular

hybrid 6

Methicillin-

resistant

Staphylococcus

aureus (MRSA)

1 [5]

Isatin Hybrids

5-nitrofuran-

isatin molecular

hybrid 5

Methicillin-

resistant

Staphylococcus

aureus (MRSA)

8 [5]

Furfurylidene

Derivatives

2-methyl-4-(5-

nitro-2-

furfurylmethylide

n)-Δ2-oxazolin-5-

one derivatives

Bacillus subtilis,

Staphylococcus

aureus, Candida

albicans

Active [6]

Table 2: Anticancer Activity of 5-(Nitrophenyl)furan-2-carbaldehyde Derivatives
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Compound
Class

Derivative Cell Line IC50 (µM) Reference

Isatin Hybrids Isatin hybrid 3

Human colon

cancer (HCT

116)

1.62 [5]

Isatin Hybrids

Other 5-

nitrofuran-isatin

hybrids

Human colon

cancer (HCT

116)

1.62 - 8.8 [5]

Thiazolidinones

5-((5-nitrofuran-

2-yl)allylidene)-2-

thioxo-4-

thiazolidinones

Human breast

cancer (MCF-7,

MDA-MB-231)

Significant

inhibitory effect
[7]

Key Structure-Activity Relationship Insights
Several key structural features have been identified as crucial for the biological activity of these

derivatives:

The Nitro Group: The presence of the nitro group on the furan ring is generally considered

essential for antimicrobial activity, as its reduction leads to the formation of toxic metabolites.

[6]

Substituents on the Phenyl Ring: The position and nature of substituents on the nitrophenyl

ring can influence activity. For instance, the synthesis of chalcones from 5-(2-chloro-4-

nitrophenyl)furan-2-carbaldehyde suggests that substitutions on the phenyl ring are a key

area of modification.[4]

Modifications at the Carbaldehyde Group: The condensation of the carbaldehyde with

various heterocyclic moieties has proven to be a successful strategy for generating potent

antimicrobial and anticancer agents.

Oxadiazoles: Replacement of an azo group with an isosteric oxadiazole ring has been

shown to yield compounds with antibacterial activity against ESKAPE pathogens.[3]
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Isatin Hybrids: The hybridization of the 5-nitrofuran scaffold with isatin has resulted in

compounds with potent activity against MRSA and human colon cancer cells.[5] Molecular

docking studies suggest these hybrids may act similarly to nitrofurazone by targeting E.

coli nitroreductase.[5]

Thiazolidinones: The introduction of a 4-thiazolidinone moiety has led to derivatives with

significant inhibitory effects on breast cancer cell lines.[7]

Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings.

The following are representative experimental protocols for the synthesis and biological

evaluation of 5-(nitrophenyl)furan-2-carbaldehyde derivatives.

Synthesis of Chalcones (General Procedure)

A common method for synthesizing chalcones involves the Claisen-Schmidt condensation.[4]

Dissolve a substituted triazole ketone (3 mmol) in ethanol.

Add an equimolar amount of the appropriate 5-(nitrophenyl)furan-2-carbaldehyde (3 mmol).

Add 10 mL of 20% potassium hydroxide (KOH) solution dropwise to the mixture.

Stir the reaction mixture overnight at room temperature.

Monitor the reaction progress by thin-layer chromatography.

Upon completion, pour the reaction mixture into crushed ice and acidify with dilute

hydrochloric acid.

Filter the precipitated solid, wash with water, and recrystallize from a suitable solvent to

obtain the pure chalcone.

In Vitro Antimicrobial Susceptibility Testing (Disc Diffusion Method)

The disc diffusion method is a widely used qualitative test to assess the antimicrobial activity of

a compound.[3]
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Prepare a standardized inoculum of the test microorganism.

Evenly spread the microbial suspension over the surface of a sterile agar plate.

Impregnate sterile paper discs (6 mm in diameter) with a known concentration of the test

compound (e.g., 100 µ g/disc ).

Place the impregnated discs onto the surface of the agar.

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

Measure the diameter of the zone of inhibition around each disc. A larger zone diameter

indicates greater antimicrobial activity.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly

used to measure the cytotoxic effects of compounds on cancer cell lines.[7]

Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

Treat the cells with various concentrations of the test compounds for a specified duration

(e.g., 24 or 48 hours).

After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide) solution to each well and incubate for 3-4 hours.

The mitochondrial reductases in viable cells convert the yellow MTT to a purple formazan

product.

Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan

crystals.

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a

microplate reader.

The absorbance is directly proportional to the number of viable cells. Calculate the IC50

value, which is the concentration of the compound that inhibits cell growth by 50%.
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Visualizing Methodologies and Relationships
Graphical representations can simplify complex processes and relationships. The following

diagrams, generated using the DOT language, illustrate a general synthetic pathway and a

typical workflow for biological evaluation.
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Caption: General synthetic scheme for 5-(nitrophenyl)furan-2-carbaldehyde derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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